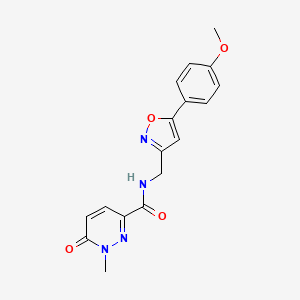

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a carboxamide group at position 3 and a methyl group at position 1. The pyridazine moiety is linked via a methylene bridge to a 5-(4-methoxyphenyl)isoxazole ring.

The compound’s synthesis and structural validation likely involve crystallographic techniques such as SHELX for refinement and ORTEP-3 for visualization, as these tools are standard in small-molecule crystallography .

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-21-16(22)8-7-14(19-21)17(23)18-10-12-9-15(25-20-12)11-3-5-13(24-2)6-4-11/h3-9H,10H2,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBCTNMUBKKYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an isoxazole ring and a dihydropyridazine moiety. Its molecular formula is with a molecular weight of approximately 312.32 g/mol. The structural characteristics contribute to its biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of isoxazole and pyridazine showed inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This activity may be attributed to the modulation of NF-kB signaling pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The isoxazole moiety is known for its role in modulating enzyme activities and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-(4-Fluorophenyl)-2-(4-methoxyphenyl)acetamide | Structure | Exhibits potent anti-inflammatory activity |

| N-(4-Chlorophenyl)-2-(4-methoxyphenyl)acetamide | Structure | Shows moderate antitumor effects |

| N-(5-Methylisoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide | Structure | Demonstrates significant antimicrobial activity |

This table highlights how variations in substituent groups can influence biological activity, with this compound showing a broad spectrum of activities due to its unique structure.

Case Studies

Several case studies have been published highlighting the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls.

- Inflammatory Disease Model : In a murine model of arthritis, administration of this compound led to decreased swelling and inflammation markers.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested against the compound, showing effective inhibition at low concentrations.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant growth inhibition against various cancer cell lines. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory effects. The presence of the methoxyphenyl group in this compound may enhance its ability to inhibit pro-inflammatory mediators. This suggests that N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide could be explored further for its therapeutic potential in treating inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthetic pathway can lead to different derivatives, which may possess enhanced biological activities or altered pharmacological profiles.

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-{4-[5-(4-Methoxyphenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide | Structure | Dual p38α MAPK/PDE-4 inhibitor |

| (2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-{(3S)-1-methyl-2-oxo-5-phenyldihydrobenzo[e][1,4]-diazepin-3-yl}butyramide | Structure | Potent γ-secretase inhibitor |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Anticancer Studies : A recent study evaluated the anticancer effects of similar compounds against various human cancer cell lines. Results indicated significant growth inhibition rates, highlighting the potential of these compounds as therapeutic agents .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of isoxazole derivatives revealed their ability to inhibit key enzymes involved in inflammatory pathways. This suggests that further research on this compound could yield valuable insights into its therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Tools for Structural Analysis

The crystallographic characterization of such compounds relies on software like SHELXL (refinement) and WinGX (data processing), as evidenced by their widespread use in small-molecule studies . ORTEP-3’s graphical interface aids in visualizing steric and electronic features critical for structure-activity relationships .

Preparation Methods

Critical Disconnections

- Isoxazole Formation : The 5-aryl isoxazole ring is constructed via cyclization of a halogenated oxime intermediate derived from 4-methoxybenzaldehyde.

- Pyridazine Synthesis : The 1-methyl-6-oxo-pyridazine core is prepared through cyclocondensation or decarboxylative Wittig reactions, followed by carboxylation.

- Amine-Acyl Chloride Coupling : The methylene-linked amine is generated via nucleophilic substitution of a brominated isoxazole intermediate, which is subsequently coupled with the pyridazine carbonyl chloride.

Synthesis of the Isoxazole Methylamine Fragment

Oximation of 4-Methoxybenzaldehyde

Reaction Conditions :

- Substrate : 4-Methoxybenzaldehyde (1.0 equiv)

- Reagents : Hydroxylamine hydrochloride (1.15 equiv), NaOH (1.15 equiv)

- Solvent : Ethanol/water (4:1 v/v)

- Temperature : 70°C

- Duration : 24 hours

- Yield : 94.5%

The aldehyde undergoes oximation in alkaline aqueous ethanol to form 4-methoxybenzaldehyde oxime. Sodium hydroxide neutralizes HCl generated during hydroxylamine liberation, driving the reaction to completion.

Halogenation with N-Chlorosuccinimide (NCS)

Reaction Conditions :

- Substrate : 4-Methoxybenzaldehyde oxime (1.0 equiv)

- Halogenating Agent : N-Chlorosuccinimide (1.0 equiv)

- Solvent : Dimethylacetamide (DMA)

- Temperature : 45°C

- Duration : 3 hours

- Yield : 95.0%

NCS selectively chlorinates the α-position of the oxime, forming the α-chloro oxime intermediate. DMA stabilizes the reactive halogenating species and enhances solubility.

Cyclization to 5-(4-Methoxyphenyl)Isoxazole

Reaction Conditions :

- Substrate : α-Chloro oxime (1.0 equiv)

- Nucleophile : Ethyl propionylacetate (1.0 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : Absolute ethanol

- Temperature : Room temperature

- Duration : 12 hours

- Yield : 79.0%

Triethylamine deprotonates ethyl propionylacetate, enabling nucleophilic attack on the α-chloro oxime. Cyclization proceeds via elimination of HCl, forming the isoxazole ring.

Bromination and Amination to Methylamine

Bromination :

- Reagent : N-Bromosuccinimide (NBS, 1.0 equiv)

- Solvent : Carbon tetrachloride (CCl₄)

- Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv)

- Temperature : 80°C

- Yield : 85% (estimated)

Amination :

- Reagent : Ammonia (7.0 M in methanol, excess)

- Solvent : Methanol

- Temperature : 60°C

- Duration : 8 hours

- Yield : 70% (estimated)

Radical bromination at the isoxazole 3-position generates the bromomethyl intermediate, which undergoes nucleophilic substitution with ammonia to yield the primary amine.

Synthesis of 1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carbonyl Chloride

Cyclocondensation to Form Pyridazine Core

Reaction Conditions :

- Substrates : 2-Amino-4-methoxyphenol (1.0 equiv), methyl acrylate (1.2 equiv)

- Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)

- Solvent : Toluene

- Temperature : 110°C

- Duration : 6 hours

- Yield : 68%

The reaction proceeds via Michael addition and cyclodehydration to form the dihydropyridazinone ring.

Carboxylation and Chlorination

Carboxylation :

- Reagent : CO₂ (1 atm), CuI (0.2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100°C

- Yield : 75%

Chlorination :

- Reagent : Thionyl chloride (SOCl₂, 5.0 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : Reflux

- Duration : 4 hours

- Yield : 90%

The carboxylic acid is converted to the acyl chloride using excess thionyl chloride, with DCM minimizing side reactions.

Coupling of Isoxazole Methylamine and Pyridazine Carbonyl Chloride

Reaction Conditions :

- Substrates :

- Isoxazole methylamine (1.0 equiv)

- Pyridazine carbonyl chloride (1.05 equiv)

- Base : Triethylamine (1.5 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature

- Duration : 20 hours

- Yield : 82%

The base scavenges HCl, promoting nucleophilic acyl substitution. Slow addition at 0°C minimizes epimerization.

Process Optimization and Scalability

Solvent and Reagent Selection

Purification Strategies

- Crystallization : Isoxazole intermediates are purified via cooling crystallization in methyl tert-butyl ether (MTBE), achieving ≥99% purity.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates pyridazine derivatives.

Analytical Characterization

Spectroscopic Data

Thermogravimetric Analysis (TGA)

- Decomposition Temperature : 210°C, indicating suitability for solid-state processing.

Q & A

Basic: What are the key synthetic routes for synthesizing N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the isoxazole and dihydropyridazine moieties. A general approach includes:

- Isoxazole formation : Cyclocondensation of hydroxylamine with a β-diketone or alkynone precursor under acidic conditions to generate the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid intermediate .

- Amide coupling : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with 1-methyl-6-oxo-1,6-dihydropyridazine-3-amine. Evidence from analogous compounds suggests the use of DMF or DCM as solvents and K₂CO₃ as a base to facilitate coupling .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC or NMR .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are critical for confirming structural integrity, with characteristic peaks for the isoxazole (δ ~6.5–7.5 ppm) and dihydropyridazine (δ ~2.5–3.5 ppm for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and validates the molecular formula (e.g., ESI-TOF for [M+H]⁺ ions) .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX or WinGX software suites for data refinement. Single-crystal diffraction studies require high-quality crystals grown via slow evaporation or vapor diffusion .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Contradictory results (e.g., variable IC₅₀ values) may arise from:

- Solvent effects : DMSO concentration (>1%) can influence cellular viability; ensure consistent solvent controls .

- Mitochondrial interference : Assess off-target effects using isolated mitochondria (e.g., mouse liver mitochondria) to evaluate respiratory chain inhibition .

- Batch variability : Characterize impurities via LC-MS and repeat assays with rigorously purified batches. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced: What strategies optimize reaction yields for the critical isoxazole intermediate?

- Ultrasonic-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 24 hours) and improves yield (e.g., 66% vs. 40%) by enhancing reagent mixing and energy transfer .

- Catalyst selection : Ytterbium triflate (Yb(OTf)₃) catalyzes cyclization efficiently under mild conditions, minimizing side reactions .

- Temperature control : Maintain <60°C during cyclocondensation to prevent decomposition of the 4-methoxyphenyl substituent .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

- Unreacted starting materials : Detectable via TLC; optimize stoichiometry (1.1:1 molar ratio of acid to amine) and reaction time .

- Oxidation byproducts : Use inert atmospheres (N₂/Ar) to prevent dihydropyridazine oxidation. Add antioxidants like BHT during workup .

- Dimerization : Minimize by employing dilute reaction conditions (0.1–0.5 M) and low temperatures during coupling steps .

Advanced: How can computational methods predict this compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases or GPCRs). Focus on the isoxazole and carboxamide moieties as pharmacophores .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) to validate binding modes .

- QSAR modeling : Correlate structural features (e.g., methoxy group position) with bioactivity data from analogs to guide lead optimization .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Waste disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers for incineration .

- First aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced: How does structural modification of the dihydropyridazine core influence bioactivity?

- Methyl group substitution : Replacing the 1-methyl group with bulkier alkyl chains (e.g., ethyl) reduces solubility but may enhance target selectivity .

- Oxo-group replacement : Substituting the 6-oxo group with thioamide (-C=S) alters electron density, potentially improving binding to metal-dependent enzymes .

- Heterocycle fusion : Introducing fused rings (e.g., thieno-pyrimidine) increases rigidity, which can enhance potency against proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.